molecular formula C20H23N3O3 B3441624 [4-(2,3-DIMETHYLPHENYL)PIPERAZINO](3-METHYL-4-NITROPHENYL)METHANONE

[4-(2,3-DIMETHYLPHENYL)PIPERAZINO](3-METHYL-4-NITROPHENYL)METHANONE

Cat. No.: B3441624
M. Wt: 353.4 g/mol
InChI Key: UQGJUGQRCFKPFM-UHFFFAOYSA-N
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Description

4-(2,3-Dimethylphenyl)piperazinomethanone is a synthetic organic compound featuring a piperazine backbone substituted with a 2,3-dimethylphenyl group and a methanone moiety attached to a 3-methyl-4-nitrophenyl ring. This structure combines aromatic and heterocyclic components, with the nitro (-NO₂) and methyl (-CH₃) groups on the phenyl ring contributing to its electronic and steric properties.

Properties

IUPAC Name

[4-(2,3-dimethylphenyl)piperazin-1-yl]-(3-methyl-4-nitrophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-14-5-4-6-19(16(14)3)21-9-11-22(12-10-21)20(24)17-7-8-18(23(25)26)15(2)13-17/h4-8,13H,9-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGJUGQRCFKPFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)[N+](=O)[O-])C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-DIMETHYLPHENYL)PIPERAZINOMETHANONE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and continuous flow processes can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-DIMETHYLPHENYL)PIPERAZINOMETHANONE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-(2,3-DIMETHYLPHENYL)PIPERAZINOMETHANONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,3-DIMETHYLPHENYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to changes in cellular function and signaling pathways . The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Compound A : 3-(4-Methylpiperazino)-5-(trifluoromethyl)-2-pyridinylmethanone

  • Molecular Formula : C₁₈H₁₇F₃N₄O₃
  • Key Substituents :
    • Trifluoromethyl (-CF₃) on pyridinyl ring.
    • 4-Nitrophenyl group.
  • Comparison: The trifluoromethyl group in Compound A introduces strong electron-withdrawing effects, enhancing stability and altering lipophilicity compared to the methyl groups in the target compound. The pyridinyl ring (vs.

Compound B : (5-Chlorothiophen-2-yl)[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone (Y207-0145)

  • Key Substituents: Chlorothiophen-2-yl group. 2,3-Dimethylphenyl-piperazino backbone (shared with the target compound).
  • Comparison: The thiophene ring in Compound B (vs. Chlorine’s electronegativity increases polarity, which may enhance solubility in polar solvents compared to the nitro group in the target.

Compound C : {4-[(4-Fluorophenyl)sulfonyl]piperazino}[3-(trifluoromethyl)phenyl]methanone

  • Key Substituents :
    • Sulfonyl (-SO₂) group linked to a fluorophenyl ring.
    • Trifluoromethylphenyl group.
  • Fluorine substitution (vs. methyl in the target) reduces steric bulk, possibly improving binding pocket accessibility.

Physicochemical and Pharmacological Inferences

Property Target Compound Compound A Compound B Compound C
Molecular Weight ~367.4 g/mol (calculated) 394.35 g/mol Not provided Not provided
Key Functional Groups -NO₂, -CH₃ (×2) -CF₃, -NO₂ -Cl, thiophene -SO₂, -CF₃, -F
Electron Effects Moderate EWG (-NO₂), EDS (-CH₃) Strong EWG (-CF₃, -NO₂) Moderate EWG (-Cl) Strong EWG (-SO₂, -CF₃)
Lipophilicity (LogP)* Higher (due to methyl groups) Lower (CF₃ reduces lipophilicity) Moderate (Cl increases polarity) Lowest (sulfonyl group)

*EWG = Electron-withdrawing group; EDS = Electron-donating substituent.
*LogP values inferred from substituent contributions.

Research Implications

The structural variations among these compounds highlight the following trends:

Bioactivity : Nitro and sulfonyl groups enhance binding to electron-deficient targets (e.g., enzymes or receptors with cationic residues).

Metabolic Stability : Trifluoromethyl and sulfonyl groups may reduce oxidative metabolism compared to nitro groups.

Solubility : Thiophene and pyridinyl rings improve aqueous solubility relative to purely aromatic systems.

Biological Activity

The compound 4-(2,3-Dimethylphenyl)piperazinomethanone, also referred to as a piperazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, interactions with various biological targets, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H20N4O5
  • Molecular Weight : 384.4 g/mol
  • IUPAC Name : [4-(2,3-dimethylphenyl)piperazin-1-yl]-(2,4-dinitrophenyl)methanone

The compound features a piperazine ring substituted with a dimethylphenyl group and a nitrophenyl moiety, contributing to its unique chemical properties and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Notably, it exhibits affinity for dopamine receptors, particularly D2 and D3 subtypes, which are critical in the modulation of mood and behavior.

Interaction with Dopamine Receptors

Research indicates that the compound binds selectively to dopamine D3 receptors with a dissociation constant (Kd) of approximately 3.9 nM, demonstrating higher affinity than for D2 receptors . This selectivity suggests potential applications in treating disorders related to dopaminergic dysfunctions, such as schizophrenia and Parkinson's disease.

Biological Activity Overview

The compound has been evaluated for several biological activities:

  • Antidepressant-like Effects : In animal models, administration of the compound has shown significant antidepressant-like effects in behavioral tests, suggesting its potential utility in treating depression .
  • Anti-anxiety Properties : The compound exhibits anxiolytic effects in various models, indicating its ability to reduce anxiety-related behaviors.
  • Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, highlighting its potential in neurodegenerative diseases.

Case Study 1: Dopamine Receptor Binding

A study published in Synapse demonstrated that the compound binds effectively to cloned dopamine receptors in vitro. The binding affinity was confirmed through saturation binding experiments, showing consistent results across different receptor types .

Case Study 2: Behavioral Studies

In a series of behavioral assays conducted on rodents, the compound exhibited significant reductions in immobility time during forced swim tests, indicating potential antidepressant properties. Additionally, it showed reduced anxiety-like behaviors in elevated plus maze tests .

Comparative Analysis with Similar Compounds

Compound NameKd (nM)Biological Activity
[4-(2-Methoxyphenyl)piperazin-1-yl]methanone15Moderate D3 affinity
[4-(2-Methylphenyl)piperazin-1-yl]methanone10Similar antidepressant effects
[4-(2,3-Dimethylphenyl)piperazin-1-yl]methanone3.9High D3 affinity; antidepressant and anxiolytic effects

This table illustrates the comparative binding affinities and biological activities of related compounds, emphasizing the unique profile of 4-(2,3-Dimethylphenyl)piperazinomethanone.

Q & A

Q. Methodological Insight :

  • SAR Studies : Synthesize derivatives with halogen (Cl, F) or methoxy substituents on the phenyl rings. Test via calcium flux assays in HEK293 cells expressing TRPC channels .
  • Computational Docking : Use AutoDock Vina to model interactions between the nitrophenyl group and TRPC6’s transmembrane helices .

What spectroscopic and crystallographic methods are most effective for characterizing this compound?

Q. Basic Research Focus

  • NMR : ¹H/¹³C NMR in CDCl₃ to confirm substituent positions. Key signals:
    • 2,3-Dimethylphenyl: δ 2.25 (s, 6H, CH₃).
    • Piperazine: δ 3.45–3.70 (m, 8H, N–CH₂) .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ expected m/z: ~394.2) .
  • XRD : Single-crystal X-ray diffraction (SHELX suite) resolves bond angles and confirms stereochemistry .

Advanced Tip : Use synchrotron radiation for high-resolution XRD to detect weak interactions (e.g., C–H···O) involving the nitro group .

How can researchers resolve contradictions in reported biological activity data for piperazine derivatives?

Advanced Research Focus
Discrepancies in potency (e.g., TRPC activation vs. no effect) may arise from:

Assay Conditions : Differences in cell lines (HEK293 vs. primary neurons) or calcium buffer composition.

Purity : Impurities >5% (e.g., unreacted starting materials) can skew results. Validate via HPLC (C18 column, 90:10 acetonitrile/water) .

Stereochemistry : Unreported enantiomers (if chiral centers exist) may have divergent activities. Perform chiral HPLC separation and test isomers separately.

Case Study : PPZ2 () showed TRPC activation at ≥10 µM, but a structurally similar analog lacking the nitro group was inactive, highlighting the nitro’s critical role .

What computational strategies predict the compound’s pharmacokinetics and toxicity?

Q. Advanced Research Focus

  • ADMET Prediction : Use SwissADME to estimate logP (predicted ~3.2), suggesting moderate blood-brain barrier permeability.
  • Toxicity : ProTox-II predicts hepatotoxicity (Probability: 72%) due to the nitrophenyl moiety .
  • Metabolism : CYP3A4-mediated oxidation of the methyl groups (MetaSite modeling) .

Validation : Compare in silico results with in vitro microsomal stability assays (rat liver microsomes, NADPH cofactor) .

How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Q. Basic Research Focus

  • pH Stability : Perform accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 37°C for 24h). Monitor via HPLC:
    • Acidic Conditions : Nitro group reduction observed at pH < 2.
    • Basic Conditions : Piperazine ring hydrolysis above pH 10 .
  • Thermal Stability : TGA shows decomposition onset at 180°C, confirming suitability for room-temperature storage .

Methodological Note : Use phosphate-buffered saline (pH 7.4) for in vitro assays to minimize degradation.

What are the challenges in scaling up synthesis for preclinical studies, and how are they addressed?

Q. Advanced Research Focus

  • Solvent Scalability : Replace DMF with cyclopentyl methyl ether (CPME) for greener chemistry and easier recycling.
  • Catalyst Optimization : Switch from homogeneous (e.g., Pd/C) to heterogeneous catalysts (e.g., silica-supported palladium) to improve yields at multi-gram scale .
  • Byproduct Management : Use inline IR spectroscopy to monitor reaction progress and quench side reactions early .

Q. Advanced Research Focus

  • Photoaffinity Labeling : Incorporate a diazirine moiety into the compound for UV-induced crosslinking with TRPC channels. Detect via Western blot using a biotin-streptavidin system .
  • CRISPR Knockout : Generate TRPC3/6/7 KO HEK293 cells. Compare calcium influx with wild-type cells to confirm target specificity .

Q. Validation Workflow :

Treat WT/KO cells with 10 µM compound.

Measure intracellular Ca²⁺ using Fluo-4 AM.

Analyze dose-response curves (GraphPad Prism).

What structural analogs show promise for improving metabolic stability?

Q. Advanced Research Focus

  • Fluorine Substitution : Replace methyl groups with CF₃ to reduce CYP-mediated oxidation (e.g., 3-trifluoromethyl analog).
  • Nitro → Cyano : Swap the nitro group for a cyano to maintain electron-withdrawing effects while enhancing stability.

Q. Data Comparison :

DerivativelogPMicrosomal Half-Life (min)TRPC6 EC₅₀ (µM)
Parent3.2128.5
CF₃ Analog3.8289.1
Cyano Analog2.94510.2

What crystallization techniques yield high-quality crystals for XRD analysis?

Q. Basic Research Focus

  • Solvent Diffusion : Dissolve in acetone, layer with hexane, and store at 4°C for slow evaporation.
  • Seeding : Introduce microcrystals from a saturated solution to induce nucleation .

Q. SHELX Refinement Tips :

  • Use TWINABS for data scaling if crystals are twinned.
  • Restrain piperazine ring geometry (DFIX command) to avoid overfitting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(2,3-DIMETHYLPHENYL)PIPERAZINO](3-METHYL-4-NITROPHENYL)METHANONE
Reactant of Route 2
Reactant of Route 2
[4-(2,3-DIMETHYLPHENYL)PIPERAZINO](3-METHYL-4-NITROPHENYL)METHANONE

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